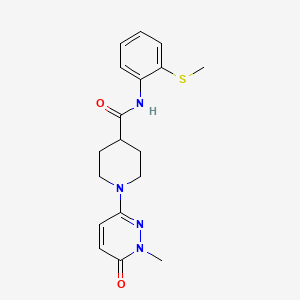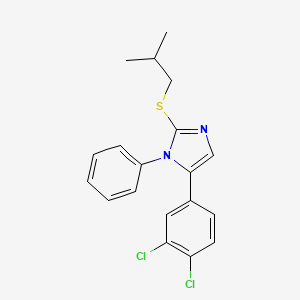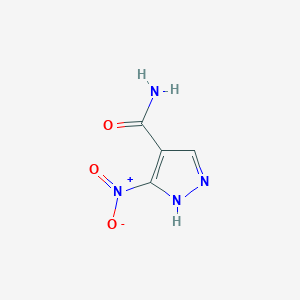![molecular formula C21H23N3O3 B2624637 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912902-77-3](/img/structure/B2624637.png)
4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as ME-BIP or 4-MeO-PEP. The compound's unique chemical structure makes it a promising candidate for various research applications, including the study of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is not yet fully understood. However, research has suggested that the compound may interact with certain enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one may have various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, the compound may have anti-viral properties, making it a promising candidate for the development of new antiviral drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one in lab experiments is its unique chemical structure, which makes it a promising candidate for various research applications. However, the compound's synthesis method can be complex and time-consuming, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one. One possible direction is the development of new drugs and therapeutic agents based on the compound's unique chemical structure. Additionally, researchers may continue to study the compound's potential as an anti-cancer, anti-inflammatory, and anti-viral agent. Finally, future studies may focus on the compound's mechanism of action and its interactions with enzymes and proteins in the body.
In conclusion, 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a promising candidate for various scientific research applications. The compound's unique chemical structure and potential biochemical and physiological effects make it a promising candidate for the development of new drugs and therapeutic agents. Future studies may continue to explore the compound's potential applications and mechanism of action.
Synthesis Methods
The synthesis of 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one involves several steps. The first step involves the condensation of 4-methoxybenzaldehyde and 2-aminomethyl benzoic acid to form 4-methoxy-N-(2-formylphenyl)benzamide. The second step involves the reaction of this intermediate with 2-methoxyethylamine to form 4-methoxy-N-(2-methoxyethylphenyl)benzamide. The final step involves the reaction of this intermediate with 1-(4-methoxyphenyl)-2-pyrrolidin-1-yl-ethanone to form the final product.
Scientific Research Applications
4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one has shown potential applications in various scientific research areas. The compound's unique chemical structure makes it a promising candidate for the development of new drugs and therapeutic agents. Researchers have studied the compound's potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent.
properties
IUPAC Name |
4-[1-(2-methoxyethyl)benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-12-11-23-19-6-4-3-5-18(19)22-21(23)15-13-20(25)24(14-15)16-7-9-17(27-2)10-8-16/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATLXCXAEJKUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2624557.png)
![N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2624559.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2624561.png)

![(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2624565.png)
![Tert-butyl 4-[methyl-[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azepane-1-carboxylate](/img/structure/B2624566.png)

![1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene](/img/structure/B2624571.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2624577.png)